4-(2-bromo-4-chloro-3,5-dimethylphenoxy)butanoic acid

Description

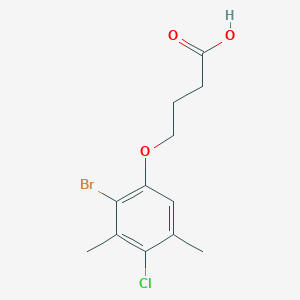

4-(2-bromo-4-chloro-3,5-dimethylphenoxy)butanoic acid is a halogenated aromatic carboxylic acid characterized by a phenoxy group substituted with bromine (Br) at position 2, chlorine (Cl) at position 4, and methyl (CH₃) groups at positions 3 and 3. The butanoic acid chain is attached to the oxygen of the phenoxy group.

Properties

IUPAC Name |

4-(2-bromo-4-chloro-3,5-dimethylphenoxy)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrClO3/c1-7-6-9(11(13)8(2)12(7)14)17-5-3-4-10(15)16/h6H,3-5H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZNYGEYQUJHTQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1Cl)C)Br)OCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201214230 | |

| Record name | 4-(2-Bromo-4-chloro-3,5-dimethylphenoxy)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201214230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

685853-36-5 | |

| Record name | 4-(2-Bromo-4-chloro-3,5-dimethylphenoxy)butanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=685853-36-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Bromo-4-chloro-3,5-dimethylphenoxy)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201214230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-bromo-4-chloro-3,5-dimethylphenoxy)butanoic acid typically involves multiple steps, starting with the preparation of the phenoxy precursor. The process may include:

Halogenation: Introduction of bromine and chlorine atoms to the aromatic ring.

Alkylation: Addition of methyl groups to the aromatic ring.

Etherification: Formation of the phenoxy linkage.

Carboxylation: Introduction of the butanoic acid moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(2-bromo-4-chloro-3,5-dimethylphenoxy)butanoic acid can undergo various chemical reactions, including:

Substitution Reactions: Replacement of halogen atoms with other functional groups.

Oxidation and Reduction: Alteration of the oxidation state of the compound.

Esterification: Formation of esters by reacting with alcohols.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Use of oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the compound’s oxidation state.

Scientific Research Applications

4-(2-bromo-4-chloro-3,5-dimethylphenoxy)butanoic acid has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-bromo-4-chloro-3,5-dimethylphenoxy)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen and methyl groups can influence its binding affinity and reactivity, leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural features invite comparisons with other halogenated aromatic compounds and butanoic acid derivatives. Below is a detailed analysis based on substituent effects, functional groups, and applications inferred from the evidence.

Butanoic Acid Derivatives in Natural Products (Odor-Active Compounds)

Simpler butanoic acid derivatives, such as 3-methyl butanoic acid and ethyl 3-hydroxy-butanoate, are volatile odor-active compounds detected in ripening P. lucuma fruits . These compounds contribute to fruity or rancid odors due to their low molecular weight and high volatility.

Key Differences:

Halogenated Aromatic Amines (Designer Drugs)

The halogenated phenethylamine 4-bromo-2,5-dimethoxyphenethylamine (2C-B), a hallucinogenic designer drug, shares bromine and methoxy substituents on its aromatic ring . However, the target compound differs critically:

- Functional Group: The target is a carboxylic acid, whereas 2C-B is an amine.

- Substituent Positions: Bromine in the target is at position 2 (vs. 4 in 2C-B), and chlorine replaces methoxy groups.

Implications:

- The carboxylic acid group may confer different pharmacokinetic properties (e.g., ionization at physiological pH, affecting membrane permeability).

- Halogenation patterns influence electronic properties and metabolic stability, but the target’s Cl and Br combination may enhance resistance to oxidative degradation compared to methoxy groups.

Phenoxy Carboxylic Acid Herbicides (e.g., 2,4-D)

Herbicides like 2,4-dichlorophenoxyacetic acid (2,4-D) share a phenoxy-carboxylic acid backbone but lack bromine and methyl groups. The target’s additional Br and CH₃ substituents could:

- Increase lipophilicity, enhancing tissue penetration.

Structural Comparison:

| Compound | Substituents | Key Applications |

|---|---|---|

| This compound | 2-Br, 4-Cl, 3,5-diCH₃ | Unknown (speculative) |

| 2,4-D | 2,4-diCl | Herbicide |

Notes and Limitations

- Data Gaps: Direct comparative studies on the target compound are absent in the provided evidence. Inferences are drawn from structural analogs.

- Functional Group Impact: The carboxylic acid group distinguishes the target from amine-based designer drugs, suggesting divergent biological targets.

- Need for Further Research: Experimental data on solubility, stability, and bioactivity are critical to validate hypotheses.

Biological Activity

4-(2-Bromo-4-chloro-3,5-dimethylphenoxy)butanoic acid is a synthetic organic compound characterized by its unique structure, which includes a butanoic acid moiety linked to a phenoxy group substituted with bromine and chlorine atoms. This compound has garnered attention for its potential applications in organic synthesis and medicinal chemistry, particularly in the development of modified sialic acid derivatives, which are significant in various biochemical applications.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 303.6 g/mol. The presence of both the carboxylic acid and halogenated aromatic ring enhances its reactivity and potential biological activity.

Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 303.6 g/mol |

| Functional Groups | Carboxylic acid, phenoxy group |

| Substituents | Bromine (Br), Chlorine (Cl), Dimethyl groups |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group can engage in hydrogen bonding and hydrophobic interactions, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of target proteins and influence various biological pathways .

Biological Activity

Research indicates that this compound exhibits diverse biological activities:

Case Studies

- Antimicrobial Efficacy : A study investigated the antimicrobial effects of halogenated phenolic compounds, including derivatives similar to this compound. Results indicated that these compounds could inhibit the growth of certain bacterial strains, suggesting potential for further development as antimicrobial agents .

- Herbicidal Activity Assessment : Research on structurally related compounds demonstrated significant herbicidal activity against common agricultural weeds. This opens avenues for exploring this compound's potential as an environmentally friendly herbicide .

Comparative Analysis

To understand the uniqueness and potential advantages of this compound over similar compounds, a comparative analysis was conducted:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-(4-Chloro-3,5-dimethylphenoxy)butanoic acid | Lacks bromine substitution | Primarily studied for herbicidal activity |

| 4-(2-Bromo-3-methylphenoxy)butanoic acid | Contains a methyl group instead of dimethyl | Exhibits different biological activity profiles |

| 2-Bromo-4-chloroaniline | Aniline derivative with similar halogen substitutions | Investigated for pharmaceutical applications |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.